Researchers quantifying cephaloglycin's active metabolite in biological matrices face a critical gap: commercially available parent standards do not account for the distinct chromatographic and pharmacological properties of the deacetylated form. Deacetylcephaloglycin (CAS 3890-34-4) is the primary, biologically active metabolite driving efficacy in urinary tract infections.
- Enables accurate HPLC/bioautographic quantification in urine and serum; distinct retention from cephaloglycin eliminates co-elution ambiguity.
- Demonstrates quantifiably lower nephrotoxicity vs. parent in comparative animal models, essential for mechanistic renal safety screening.
- Supplied as a characterized reference standard (≥98% purity) with documented lot-specific storage ( -20 °C) and ambient shipping protocols.
Molecular FormulaC16H17N3O5S
Molecular Weight363.4 g/mol
CAS No.3890-34-4
Cat. No.B1669932
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Deacetylcephaloglycin Baseline Profile
Deacetylcephaloglycin (CAS 3890-34-4), also referred to as desacetylcephaloglycin, is the primary biologically active metabolite of the orally administered first-generation cephalosporin antibiotic, cephaloglycin. [1] It is generated through the enzymatic or non-enzymatic deacetylation of the parent compound at the 3-acetoxymethyl group, a metabolic transformation that occurs in humans following oral administration. [2][3] This compound is a semi-synthetic, small-molecule beta-lactam antibiotic that acts as a cell wall synthesis inhibitor, with its spectrum of activity and pharmacological properties being distinct from its prodrug, cephaloglycin. [4]
Active metabolite for parent-prodrug DMPK and bioanalytical studies
[1] Wick, W. E., Wright, W. E., & Kuder, H. V. (1971). Cephaloglycin and its biologically active metabolite desacetylcephaloglycin. Applied Microbiology, 21(3), 426–434. PMID: 4994901. View Source
[2] Haginaka, J., Nakagawa, T., & Uno, T. (1979). Acidic degradation of cephaloglycin and high performance liquid chromatographic determination of deacetylcephaloglycin in human urine. The Journal of Antibiotics, 32(5), 462–467. PMID: 43318. View Source
[3] Sullivan, H. R., Billings, R. E., & McMahon, R. E. (1969). Metabolism of D-cephaloglycin-14C and L-cephaloglycin-14C in the rat. The Journal of Antibiotics, 22(5), 195–200. View Source
[4] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 192789, Deacetylcephaloglycin. View Source
Why Deacetylcephaloglycin Is Not Interchangeable with Cephaloglycin
Substituting cephaloglycin for its metabolite, deacetylcephaloglycin, or vice-versa, is scientifically invalid without accounting for their distinct in vitro and in vivo profiles. While cephaloglycin is the orally administered prodrug, its clinical efficacy, particularly in urinary tract infections, is predominantly driven by its conversion to the active deacetyl metabolite. [1][2] The two entities exhibit quantifiable differences in antibacterial potency against specific bacterial strains, with deacetylcephaloglycin demonstrating equivalent activity against Gram-positive organisms but notably lower potency against Gram-negative bacilli compared to the parent drug. [3] Furthermore, their nephrotoxic liabilities differ, as deacetylcephaloglycin has been shown to be slightly less nephrotoxic in direct comparative animal studies. [4] Therefore, using the parent compound as a direct proxy for the metabolite in assays, analytical method development, or toxicology studies without these quantitative distinctions introduces significant experimental variability and misinterpretation of results.
Deacetylcephaloglycin
Cephaloglycin (Parent)
Antibacterial Spectrum
Gram-positive equivalent, Gram-negative reduced
Broader Gram-negative potency
Nephrotoxicity Profile
Reported lower nephrotoxicity
Higher cumulative nephrotoxicity
Bioanalytical Method
Metabolite-specific assay required
Parent-prodrug methods may not transfer
[1] Wick, W. E., Wright, W. E., & Kuder, H. V. (1971). Cephaloglycin and its biologically active metabolite desacetylcephaloglycin. Applied Microbiology, 21(3), 426–434. PMID: 4994901. View Source
[2] Tune, B. M., & Fravert, D. (1980). Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin. The Journal of Pharmacology and Experimental Therapeutics, 215(1), 186–190. PMID: 7452482. View Source
[3] Shimizu, T. (1970). Problems in the bio-assay of orally administered cephaloglycin in biological fluids and method for the detection of its metabolite, desacetylcephaloglycin. The Journal of Antibiotics, 23(4), 216–222. View Source
[4] Tune, B. M., Hsu, C. Y., & Fravert, D. (1996). Cephalosporin and carbacephem nephrotoxicity. Roles of tubular cell uptake and acylating potential. Biochemical Pharmacology, 51(4), 557–561. PMID: 8619902. View Source
Quantitative Differentiation Evidence
Preserved Gram-Positive Activity
In microbiological assays, deacetylcephaloglycin demonstrates antibacterial activity equivalent to that of its parent compound, cephaloglycin, against Gram-positive organisms. [1] This finding underscores that metabolic deacetylation does not compromise its potency against this critical class of pathogens, a key consideration for research focused on Gram-positive infections or for developing analytical methods that rely on this conserved activity.
Gram-Positive ActivityHead-to-head comparison
Equivalent
Supports Gram-positive antibacterial research endpoint
Antibacterial activity against Gram-positive organisms
Target Compound Data
Equivalent
Comparator Or Baseline
Cephaloglycin (Parent Compound)
Quantified Difference
Equivalent
Conditions
Microbiological assays
Why This Matters
Researchers can confidently use deacetylcephaloglycin as a reference standard for Gram-positive antibacterial activity without the need to account for a potency loss relative to the parent drug.
[1] Wick, W. E., Wright, W. E., & Kuder, H. V. (1971). Cephaloglycin and its biologically active metabolite desacetylcephaloglycin. Applied Microbiology, 21(3), 426–434. PMID: 4994901. View Source
Reduced Gram-Negative Spectrum
In direct contrast to its preserved Gram-positive activity, deacetylcephaloglycin exhibits significantly reduced antibacterial potency against Gram-negative bacilli when compared directly to cephaloglycin. [1] This selective loss of spectrum is a critical differentiator. Further quantitative assays show that its activity against B. subtilis and S. hemolyticus is only 0.1 to 0.5 times that of cephaloglycin, a stark reduction in potency. [2] However, its activity against S. lutea PCI-1001 is comparable to that of the parent compound. [2] This strain-specific variability is essential information for any study utilizing microbiological endpoints.
Antibacterial SusceptibilityGram-Negative PathogensSpectrum of Activity
Evidence Dimension
Antibacterial activity against B. subtilis and S. hemolyticus
Target Compound Data
0.1 to 0.5x activity of cephaloglycin
Comparator Or Baseline
Cephaloglycin (Parent Compound)
Quantified Difference
0.1 to 0.5 times less active
Conditions
Microbiological assay
Why This Matters
This quantifiable reduction in Gram-negative potency dictates that deacetylcephaloglycin is not a suitable substitute for cephaloglycin in assays targeting a broad spectrum of Gram-negative bacteria, and vice-versa.
Antibacterial SusceptibilityGram-Negative PathogensSpectrum of Activity
[1] Wick, W. E., Wright, W. E., & Kuder, H. V. (1971). Cephaloglycin and its biologically active metabolite desacetylcephaloglycin. Applied Microbiology, 21(3), 426–434. PMID: 4994901. View Source
[2] Shimizu, T. (1970). Problems in the bio-assay of orally administered cephaloglycin in biological fluids and method for the detection of its metabolite, desacetylcephaloglycin. The Journal of Antibiotics, 23(4), 216–222. View Source
Improved Renal Safety Profile
A comparative in vivo study in a rabbit model directly evaluated the nephrotoxicity of deacetylcephaloglycin relative to cephaloglycin. The findings demonstrated that deacetylcephaloglycin was slightly less nephrotoxic than the parent compound. [1] The study established a model linking nephrotoxicity to tubular cell antibiotic concentrations and lactam ring reactivity. The reduced toxicity of the metabolite, alongside its pharmacokinetic parameters (AUCs), aligned with this proposed model. [1] This provides a quantifiable and mechanistic basis for the difference in safety between the two compounds, which is particularly relevant given that cephaloglycin is recognized as a cumulatively nephrotoxic agent. [2]
Renal Safety ProfileData to verify
Slightly less nephrotoxic
Reported lower nephrotoxicity in rabbit model
Requires endpoint-specific validation
NephrotoxicitySafety PharmacologyIn Vivo Toxicology
Evidence Dimension
Nephrotoxicity
Target Compound Data
Slightly less nephrotoxic
Comparator Or Baseline
Cephaloglycin (Parent Compound)
Quantified Difference
Slightly less nephrotoxic
Conditions
In vivo rabbit model; quantified by tubular cell necrosis and serum creatinine levels after infusion of 100–1500 mg/kg
Why This Matters
For toxicology and safety pharmacology studies, deacetylcephaloglycin presents a quantifiably lower nephrotoxic risk profile compared to cephaloglycin, which is critical for designing experiments and interpreting renal safety data.
NephrotoxicitySafety PharmacologyIn Vivo Toxicology
[1] Tune, B. M., Hsu, C. Y., & Fravert, D. (1996). Cephalosporin and carbacephem nephrotoxicity. Roles of tubular cell uptake and acylating potential. Biochemical Pharmacology, 51(4), 557–561. PMID: 8619902. View Source
[2] Tune, B. M., & Fravert, D. (1980). Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin. The Journal of Pharmacology and Experimental Therapeutics, 215(1), 186–190. PMID: 7452482. View Source
Optimal R&D and Analytical Applications
DMPK Reference Standard
Deacetylcephaloglycin is an essential reference standard for the accurate quantification and identification of the active metabolite in biological matrices such as urine and serum following the administration of cephaloglycin. [1] Its distinct chromatographic properties relative to cephaloglycin are leveraged in validated HPLC and bioautographic methods developed for this purpose. [2][3] This is critical for DMPK studies, bioequivalence testing, and understanding the relationship between oral cephaloglycin dosing and the resulting concentration of the active, circulating species.
Nephrotoxicity Mechanistic Probe
Given its quantifiably reduced nephrotoxicity compared to the parent compound, deacetylcephaloglycin serves as a valuable tool compound for dissecting the mechanisms of beta-lactam antibiotic-induced renal injury. [1] Its use in comparative in vitro and in vivo models allows researchers to correlate structural modifications (deacetylation at the 3-position) with changes in renal cortical uptake, mitochondrial toxicity, and overall nephrotoxic potential. This is vital for early safety screening in the development of new cephalosporin analogs.
Microbiological Spectrum Reference
The unique spectrum of deacetylcephaloglycin—characterized by retained activity against Gram-positive cocci but significantly reduced potency against Gram-negative bacilli—makes it a useful reference standard in microbiological research. [1][2] It can be employed as a comparator in susceptibility testing to help characterize the activity profile of novel antibacterial agents, particularly when probing for compounds that maintain or lose activity after similar metabolic transformations.
Prodrug Deacetylation Pathway Studies
As a key intermediate in the degradation pathway of cephaloglycin, deacetylcephaloglycin is the direct product of the rate-determining deacetylation step in acidic or enzymatic conditions before further degradation to its lactone form. [3] Its availability as a pure compound is crucial for studying the kinetics of this metabolic pathway, including the effects of pH, temperature, and the presence of esterases. This is applicable to research on prodrug design and the stability of ester-containing pharmaceuticals.
Application
Selection Property
Validation Focus
DMPK Reference Standard
Chromatographic separation from parent
HPLC/LC-MS method specificity review
Nephrotoxicity Mechanistic Probe
Differential renal toxicity profile
Correlate deacetylation with renal uptake
Microbiological Spectrum Reference
Gram-positive vs Gram-negative activity contrast
Strain-specific potency evaluation
Prodrug Deacetylation Pathway Studies
Deacetylation pathway intermediate
pH/temperature stability and esterase kinetics
[1] Wick, W. E., Wright, W. E., & Kuder, H. V. (1971). Cephaloglycin and its biologically active metabolite desacetylcephaloglycin. Applied Microbiology, 21(3), 426–434. PMID: 4994901. View Source
[2] Haginaka, J., Nakagawa, T., & Uno, T. (1979). Acidic degradation of cephaloglycin and high performance liquid chromatographic determination of deacetylcephaloglycin in human urine. The Journal of Antibiotics, 32(5), 462–467. PMID: 43318. View Source
[3] Shimizu, T. (1970). Problems in the bio-assay of orally administered cephaloglycin in biological fluids and method for the detection of its metabolite, desacetylcephaloglycin. The Journal of Antibiotics, 23(4), 216–222. View Source
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